molecular formula C3H2ClF5O B3368929 (R)-Enflurane CAS No. 22194-22-5

(R)-Enflurane

Cat. No.: B3368929
CAS No.: 22194-22-5
M. Wt: 184.49 g/mol
InChI Key: JPGQOUSTVILISH-SFOWXEAESA-N
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Description

®-Enflurane is a chiral isomer of enflurane, a halogenated ether used as an inhalational anesthetic It is known for its rapid onset and recovery times, making it a valuable agent in surgical anesthesia

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Enflurane involves the halogenation of diethyl ether followed by fluorination. The process typically starts with the chlorination of diethyl ether to form 2-chloro-1,1,2-trifluoroethyl ether. This intermediate is then subjected to fluorination using hydrogen fluoride in the presence of a catalyst to yield ®-Enflurane.

Industrial Production Methods: Industrial production of ®-Enflurane follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: ®-Enflurane primarily undergoes halogenation and substitution reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a catalyst.

    Substitution: Hydrogen fluoride for fluorination.

Major Products:

    Halogenation: 2-chloro-1,1,2-trifluoroethyl ether.

    Substitution: ®-Enflurane.

Scientific Research Applications

®-Enflurane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of halogenation on ether stability and reactivity.

    Biology: Investigated for its effects on cellular respiration and metabolic pathways.

    Medicine: Widely used as an inhalational anesthetic in surgical procedures. Research is ongoing to explore its potential neuroprotective effects.

    Industry: Utilized in the development of new anesthetic agents and in the study of anesthetic mechanisms.

Mechanism of Action

®-Enflurane exerts its anesthetic effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and inhibition of neuronal firing. The compound also affects other ion channels and neurotransmitter systems, contributing to its overall anesthetic properties.

Comparison with Similar Compounds

    Isoflurane: Another halogenated ether with similar anesthetic properties but a different halogenation pattern.

    Desflurane: Known for its rapid onset and recovery, similar to ®-Enflurane, but with a different molecular structure.

    Sevoflurane: A halogenated ether with a lower blood-gas partition coefficient, leading to faster induction and recovery times.

Uniqueness: ®-Enflurane is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its stability and minimal side effects make it a preferred choice in certain clinical settings.

Properties

IUPAC Name

(2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGQOUSTVILISH-SFOWXEAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(F)F)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(OC(F)F)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904634
Record name (R)-Enflurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22194-22-5
Record name Enflurane, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Enflurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENFLURANE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNU2UF1MBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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